![molecular formula C23H20N2O2 B4113223 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide, also known as BB-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide exerts its effects by modulating the activity of GABA receptors. GABA receptors are ion channels that are activated by the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By modulating the activity of GABA receptors, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide can affect neural activity and the release of other neurotransmitters.
In cancer cells, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, the inhibition of cancer cell growth, and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide for lab experiments is its ability to modulate GABA receptor activity, which makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes.
However, one limitation of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide is its potential toxicity, which can affect the viability of cells and tissues in lab experiments. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide may have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
For N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide research include the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide derivatives, investigation of its role in other physiological and pathological processes, identification of its molecular targets, and evaluation of its safety and efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has shown potential for various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has been found to modulate the activity of GABA receptors, which are involved in regulating neural activity in the brain. This makes N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide a potential candidate for the development of anticancer drugs.
In drug discovery, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide has been used as a lead compound for the development of novel drugs targeting GABA receptors and cancer cells.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-19(16-8-4-3-5-9-16)22(26)24-18-14-12-17(13-15-18)23-25-20-10-6-7-11-21(20)27-23/h3-15,19H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLITHPGTYYLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)
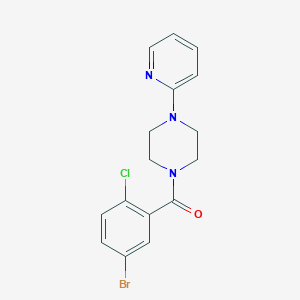
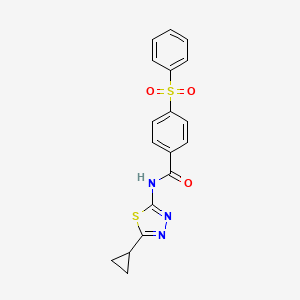

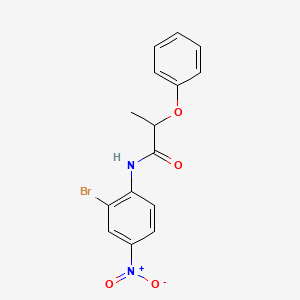
![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)
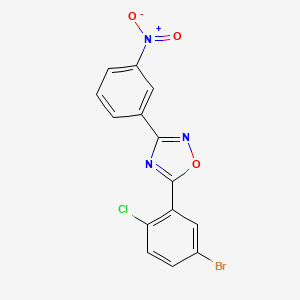
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)
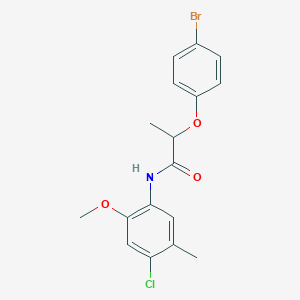
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)